molecular formula C5H7Br B117258 1-Bromo-2-ethylcyclopropene CAS No. 157978-66-0

1-Bromo-2-ethylcyclopropene

Cat. No. B117258
M. Wt: 147.01 g/mol
InChI Key: STABUUDPOPCQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-ethylcyclopropene is a highly reactive compound that has been of great interest to researchers in the field of organic synthesis. This compound is used in a variety of laboratory experiments and has been studied extensively for its unique properties. In

Mechanism Of Action

The mechanism of action of 1-Bromo-2-ethylcyclopropene involves the formation of a cyclopropyl carbocation intermediate. This intermediate is highly reactive and can undergo a variety of reactions with other compounds. The unique properties of this intermediate make it an important tool for researchers in the field of organic synthesis.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1-Bromo-2-ethylcyclopropene. However, it has been shown to be toxic to some organisms, including bacteria and plants. Further research is needed to fully understand the effects of this compound on living organisms.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Bromo-2-ethylcyclopropene in laboratory experiments include its high reactivity, which allows for the formation of a variety of compounds. Additionally, its unique properties make it an attractive compound for researchers in the field of organic synthesis. However, the limitations of using this compound include its toxicity to some organisms and the need for specialized equipment and procedures to handle it safely.

Future Directions

There are many future directions for research involving 1-Bromo-2-ethylcyclopropene. Some potential areas of research include the development of new synthetic methods using this compound, the investigation of its toxicity to living organisms, and the exploration of its potential applications in medicine and other fields. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in organic synthesis reactions.

Synthesis Methods

The synthesis of 1-Bromo-2-ethylcyclopropene involves the reaction of 2-ethylcyclopropanol with N-bromosuccinimide (NBS) in the presence of a catalytic amount of benzoyl peroxide. This reaction produces 1-Bromo-2-ethylcyclopropene as the primary product. This method is widely used in the laboratory and has been optimized for high yield and purity.

Scientific Research Applications

1-Bromo-2-ethylcyclopropene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as a starting material for the synthesis of other compounds, and as a tool to investigate reaction mechanisms. Its unique properties make it an attractive compound for researchers in the field of organic synthesis.

properties

CAS RN

157978-66-0

Product Name

1-Bromo-2-ethylcyclopropene

Molecular Formula

C5H7Br

Molecular Weight

147.01 g/mol

IUPAC Name

1-bromo-2-ethylcyclopropene

InChI

InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2-3H2,1H3

InChI Key

STABUUDPOPCQLC-UHFFFAOYSA-N

SMILES

CCC1=C(C1)Br

Canonical SMILES

CCC1=C(C1)Br

synonyms

Cyclopropene, 1-bromo-2-ethyl- (9CI)

Origin of Product

United States

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